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Introduction

Nelutroctiv, also known as CK-136, is a novel, orally active, and selective cardiac troponin
activator developed for cardiovascular diseases characterized by reduced cardiac contractility,
such as heatrt failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropes
that increase intracellular calcium levels and can lead to adverse effects, nelutroctiv enhances
cardiac muscle contraction by directly sensitizing the cardiac sarcomere to calcium.[4] This
document provides a comprehensive technical overview of the discovery, mechanism of action,
synthesis, and preclinical development of nelutroctiv (CK-136).

Discovery

The journey to identify nelutroctiv began with a high-throughput screening (HTS) campaign
aimed at discovering activators of the cardiac sarcomere.[1][2][5] This screening utilized a
cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis by myosin as an
indicator of sarcomere activity.[5] The HTS identified an initial hit compound, designated 1R,
which demonstrated the ability to increase the cardiac myofibril ATPase rate.[1]

Subsequent studies confirmed that 1R increased the contractility of isolated rat cardiomyocytes
without altering intracellular calcium concentrations, indicating a direct effect on the sarcomeric
machinery.[1] Further investigation revealed that the biological target was the cardiac thin
filament, a key component of the troponin regulatory complex.[6][7][8]
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Optimization of 1R focused on improving drug-like properties, such as its pharmacokinetic (PK)
profile and reducing the potential for drug-drug interactions.[1][2] This led to the synthesis of a
series of analogs, ultimately resulting in the identification of nelutroctiv (CK-136) as a lead
candidate with a favorable combination of biochemical potency, preclinical pharmacokinetics,
and a reduced risk of inducing human enzymes like CYP3A.[1]

Mechanism of Action

Nelutroctiv exerts its pro-contractile effects by selectively binding to cardiac troponin and
enhancing its sensitivity to calcium.[3][5] The cardiac troponin complex, consisting of troponin
C, troponin |, and troponin T, is the calcium-sensitive switch that regulates muscle contraction.
By binding to this complex, nelutroctiv facilitates the conformational changes that lead to the
interaction of actin and myosin, thereby increasing the force of contraction without needing to
increase the intracellular calcium concentration.[3]

This mechanism was confirmed through a series of biochemical assays. In experiments using
rat cardiac myofibrils, nelutroctiv caused a leftward shift in the ATPase versus calcium
concentration curve, which is indicative of a calcium sensitization mechanism.[1][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of nelutroctiv at the cardiac
sarcomere.
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Mechanism of action of Nelutroctiv (CK-136) at the cardiac sarcomere.

Chemical Synthesis

The synthesis of nelutroctiv (CK-136) involves a multi-step process. A key step utilizes Ellman
chemistry to establish the desired stereochemistry of a chiral benzylamine intermediate. The
synthetic sequence commences with the formylation of 1-bromo-2,5-difluoro-4-
(trifluoromethyl)benzene. The resulting aldehyde then undergoes condensation with (S)-tert-
butanesulfinamide, Ellman's chiral auxiliary, to form an N-tert-butanesulfinyl imine. Subsequent
nucleophilic addition of cyclopropyl magnesium bromide to this imine yields a diastereomeric
mixture of the desired amine, which is then separated by silica gel chromatography.[5]

Synthetic Workflow

The diagram below outlines the key steps in the synthesis of nelutroctiv.
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Simplified workflow for the synthesis of Nelutroctiv (CK-136).

Quantitative Data

The preclinical development of nelutroctiv generated a significant amount of quantitative data

to characterize its potency, pharmacokinetics, and pharmacodynamics.

Table 1: Biochemical Potency and In Vitro Properties
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Parameter

Compound

Value

Species/System

Cardiac Myofibril
ATPase Potency

Nelutroctiv (CK-136)

Rat

PXR Induction (% of

control)

Compound 27

(precursor)

~28% at 10 uM

DPX2 cells

Caz* sensitivity (ECso)
reduction

Nelutroctiv (CK-136)

16% - 25% at 1 pM

Permeabilized human

myocytes

Maximum Tension

(Tmax) increase

Nelutroctiv (CK-136)

16% - 50% at 1 uM

Permeabilized human

myocytes

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetic Profile of

Nelutroctiv (CK-136)

Species

Dosing

Clearance
(mL/min/kg)

Oral Bioavailability
(%)

0.5 mg/kg 1V; 2.0

Rat (Sprague-Dawle 3.8 84
(Sprag y) mg/kg PO
0.5 mg/kg IV; 2.0 Lower than hepatic
Dog (Beagle) > CK-358
mg/kg PO blood flow
Lower than hepatic
Monkey > CK-358

blood flow

Data from Romero et al., 2024.[1][3]

Table 3: Pharmacodynamic Response of Nelutroctiv
(CK-136) in Rats
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Parameter Value

Substantially lower than myosin activator CK-
138

Minimum Efficacious Concentration

Maximum Tolerated Concentration

Pharmacodynamic Window Wider than myosin activator CK-138

Based on concentration-dependent increases in fractional shortening.[5][9]

Experimental Protocols
Cardiac Myofibril ATPase Assay

This high-throughput assay was central to the discovery of nelutroctiv.[5]
e Preparation: Cardiac myofibrils are isolated from rat hearts.

» Reaction: The myofibrils are incubated with the test compound at various concentrations in a
buffer containing ATP and controlled free calcium concentrations.

o Measurement: The rate of ATP hydrolysis is measured by quantifying the production of
inorganic phosphate. An increase in the ATPase rate indicates activation of the sarcomere.[5]

Cardiomyocyte Contractility Assay

This assay assesses the effect of the compound on the contractility of single heart cells.[1]
o Cell Isolation: Cardiomyocytes are isolated from adult rat hearts.
o Treatment: The isolated cells are treated with the test compound (e.g., 5 uM of 1R).

o Measurement: Changes in myocyte length (shortening) are measured using video
microscopy to determine contractility. Intracellular calcium concentrations can be
simultaneously measured using fluorescent dyes (e.g., Fura-2) to confirm that contractility
changes are not due to altered calcium transients.[1]

In Vivo Echocardiography in Rats
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This non-invasive imaging technique is used to evaluate the in vivo efficacy of the compound
on cardiac function.[1][5]

e Animal Model: Male Sprague-Dawley rats are used.
e Dosing: The compound is administered, typically via intravenous (V) or oral (PO) routes.

e Imaging: Transthoracic echocardiography is performed at various time points post-dosing to
measure parameters such as left ventricular fractional shortening and ejection fraction.

e Analysis: The change in these parameters from baseline is correlated with the plasma
concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD)
relationship.[5]

Experimental Workflow Diagram
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Overall workflow from discovery to preclinical development of Nelutroctiv.

Conclusion
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Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator discovered through a
systematic screening and optimization process.[1][2][5] Its unique mechanism of enhancing
myofilament sensitivity to calcium offers the potential for increasing cardiac contractility without
the adverse effects associated with calcium-mobilizing agents.[3][4] Preclinical data have
demonstrated a favorable pharmacokinetic and pharmacodynamic profile, supporting its
progression into clinical development for patients with cardiovascular diseases associated with
reduced cardiac contractility.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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